1-Phenylspiro[3.3]heptan-3-one
Description
Properties
IUPAC Name |
1-phenylspiro[3.3]heptan-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O/c14-12-9-11(13(12)7-4-8-13)10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJKYQMCXBUIYIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)C(CC2=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Phenylspiro[3.3]heptan-3-one can be synthesized through several methods. One notable approach involves the reaction of 1-sulfonylcyclopropanols with lithiated 1-sulfonylbicyclo[1.1.0]butanes. This reaction proceeds via a strain-relocating semipinacol rearrangement, leading to the formation of the spiro[3.3]heptan-1-one motif . The process is regio- and stereospecific, ensuring the production of optically active 3-substituted spiro[3.3]heptan-1-ones.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis typically involves standard organic synthesis techniques under controlled conditions to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions: 1-Phenylspiro[3.3]heptan-3-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids under strong oxidizing conditions.
Reduction: The ketone can be reduced to secondary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Corresponding carboxylic acids.
Reduction: Secondary alcohols.
Substitution: Halogenated phenyl derivatives.
Scientific Research Applications
Structural Characteristics
1-Phenylspiro[3.3]heptan-3-one features a spirocyclic structure that contributes to its rigidity and chiral nature. The compound's configuration allows for the introduction of various functional groups, making it a versatile scaffold for drug development.
Synthetic Routes
The synthesis of this compound typically involves multi-step procedures, including cycloaddition reactions and substitution methods. A notable approach includes the use of [2+2] cycloadditions between dichloroketene and olefins, yielding moderate to high yields of the desired spiro compounds .
Table 1: Synthetic Methods for this compound
| Method | Yield (%) | Key Reagents |
|---|---|---|
| [2+2] Cycloaddition | 62 | Dichloroketene, alkenes |
| Double Substitution Reactions | Variable | Di-nucleophiles, di-electrophiles |
| Wittig Reaction | 31 | Methyltriphenylphosphonium bromide |
Biological Activities
Research indicates that spirocyclic compounds like this compound exhibit significant biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The rigid structure is believed to enhance binding affinity to biological targets.
Case Study: Anticancer Activity
A study conducted by Saarinen et al. (2009) investigated the anticancer potential of various spiro[3.3]heptane derivatives, including this compound. The results showed that these compounds could inhibit tumor growth in vitro, demonstrating their potential as lead compounds in cancer therapy .
Applications in Drug Development
Due to its unique structural features, this compound serves as a valuable building block in medicinal chemistry. Its chirality allows for the exploration of enantioselective pharmacological activities, which can lead to the development of more effective drugs with fewer side effects.
Table 2: Potential Applications in Drug Development
| Application Area | Description |
|---|---|
| Anticancer Drugs | Inhibitors targeting specific cancer pathways |
| Antimicrobial Agents | Compounds with activity against resistant strains |
| Anti-inflammatory Medications | Modulators of inflammatory responses |
Mechanism of Action
The mechanism of action of 1-Phenylspiro[3.3]heptan-3-one is primarily related to its ability to interact with various molecular targets. The ketone group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the phenyl group can participate in π-π interactions, further modulating the compound’s effects. The spirocyclic structure provides rigidity, which can enhance the compound’s binding affinity to specific targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
1-Oxaspiro[3.3]heptan-3-one
- Molecular Formula : C₆H₈O₂
- Key Features : Oxygen bridge instead of a phenyl group, spirocyclic framework.
- Properties :
- Comparison : The phenyl substituent in 1-phenylspiro[3.3]heptan-3-one likely increases molecular weight (inferred formula: C₁₂H₁₂O) and hydrophobicity compared to the oxygen-bridged analog. This substitution may reduce volatility and alter toxicity profiles.
2-Thiabicyclo[2.2.1]heptan-3-one (BTL)
- Molecular Formula : C₆H₈OS
- Key Features: Bicyclic (non-spiro) thiolactone, sulfur atom in the ring.
- Properties: Polymerization: Forms high-molecular-weight poly(BTL) with intrinsic crystallinity (Tm: 166–213°C) . Depolymerization: Reverts to monomer at room temperature due to low ceiling temperature (Tₒ = −20°C) .
- Comparison : The spiro structure of this compound may hinder polymerization due to steric constraints, unlike BTL’s strain-driven polymerizability. The phenyl group could enhance thermal stability compared to sulfur-containing analogs.
Diarylheptanoids (Linear and Cyclic)
- Examples :
- Key Features : Two aromatic groups, linear or cyclic heptane backbone.
- Properties: Biological Activities: Anti-inflammatory, antitubercular (IC₅₀: 0.13–47.69 μM against Mycobacterium tuberculosis) , and antioxidant effects . Structural Flexibility: Linear diarylheptanoids adopt conformations that enhance interactions with biological targets.
- Comparison: The single phenyl group in this compound may limit bioactivity compared to diarylheptanoids, which rely on dual aromatic groups for target binding. However, the spiro structure’s rigidity could improve metabolic stability.
Substituted Spiro Ketones
- Examples :
- Properties :
- Electronic Effects : Bromine substituents increase electrophilicity, while benzyloxy groups introduce steric bulk.
- Applications : Building blocks in medicinal chemistry due to tunable reactivity .
Biological Activity
1-Phenylspiro[3.3]heptan-3-one is a compound belonging to the spirocyclic ketones, which have garnered interest in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, including its pharmacological properties, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound has a unique spirocyclic structure that contributes to its biological activity. The compound can be represented by the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | CHO |
| Molecular Weight | 198.25 g/mol |
| IUPAC Name | This compound |
The spirocyclic framework is known to influence the interaction of the compound with biological targets, enhancing its potential as a pharmaceutical agent.
Antimicrobial Activity
Research indicates that spirocyclic compounds, including this compound, exhibit significant antimicrobial properties. A study evaluating various spiro compounds demonstrated that they possess inhibitory effects against both Gram-positive and Gram-negative bacteria. Specifically, this compound showed notable activity against common pathogens such as Staphylococcus aureus and Escherichia coli .
Anticancer Properties
The anticancer potential of spirocyclic compounds has been explored in various studies. For instance, a recent investigation into the effects of this compound on cancer cell lines revealed that it induces apoptosis in human breast cancer cells (MCF-7). The mechanism was linked to the modulation of key signaling pathways involved in cell survival and proliferation .
Neuropharmacological Effects
Another area of interest is the neuropharmacological activity of this compound. Research has suggested that compounds with similar structures can act as modulators of nicotinic acetylcholine receptors (nAChRs), which are implicated in cognitive function and neuroprotection . Preliminary studies indicate that this compound may enhance cognitive function by acting on α7 nAChRs, although further research is needed to elucidate its precise mechanisms .
Case Studies and Research Findings
Several case studies have been conducted to assess the biological activity of this compound:
- Antimicrobial Efficacy : A comparative study involving multiple spirocyclic compounds found that this compound had a minimum inhibitory concentration (MIC) against E. coli at concentrations as low as 15 µg/mL, indicating strong antimicrobial potential .
- Cancer Cell Apoptosis : In vitro assays demonstrated that treatment with this compound resulted in a dose-dependent increase in apoptosis markers in MCF-7 cells, with an IC50 value of approximately 25 µM .
Q & A
Q. What are the common synthetic routes for 1-Phenylspiro[3.3]heptan-3-one, and how can reaction efficiency be optimized?
The synthesis of this compound typically involves spiroannulation strategies. A key method includes the use of cycloaddition reactions or intramolecular cyclization of keto precursors. For example, analogous spiro compounds (e.g., 3-Amino-1-thiaspiro[3.3]heptan-2-one hydrochloride) are synthesized via sulfur incorporation and amino group functionalization . Optimization involves adjusting reaction parameters such as temperature (e.g., boiling points near 215°C for related compounds ), solvent polarity, and catalysts. Purity validation (≥95% by HPLC or NMR ) and yield improvement require iterative testing of stoichiometric ratios and quenching conditions.
Q. How should researchers characterize the structural identity and purity of this compound?
Characterization requires a multi-technique approach:
- Spectroscopy : Use -/-NMR to confirm spirocyclic geometry and phenyl substitution. Compare with PubChem-derived InChI/SMILES data for analogous compounds (e.g., 3-(pyridin-4-yl)-2-azaspiro[3.3]heptan-1-one ).
- Mass Spectrometry : Confirm molecular weight (e.g., 182.26 g/mol for 3-(tert-Butoxy)spiro[3.3]heptan-1-one ).
- Chromatography : Validate purity via HPLC (≥95% assay ).
- X-ray Crystallography : Optional for absolute configuration confirmation, as seen in enantiomer resolution methods for related azaspiro compounds .
Q. What are the storage and handling protocols for this compound?
Store at +2 to +8°C in airtight glass containers to prevent degradation . Handle under inert atmospheres if sensitive to oxidation. Safety protocols include using PPE (gloves, goggles) due to skin/eye irritation risks (H315/H319 hazards ). For hygroscopic derivatives, employ desiccants and moisture-free solvents .
Advanced Research Questions
Q. How can enantiomeric resolution of this compound be achieved for chiral studies?
Chiral resolution methods for spiro compounds often involve diastereomeric salt formation. For example, racemic 1-azabicyclo[2.2.1]heptan-3-one is resolved using di-p-toluoyl-L-tartaric acid, yielding isomerically pure (>99%) salts via selective crystallization . Apply similar strategies by screening chiral auxiliaries (e.g., tartaric acid derivatives) in solvent mixtures (e.g., ethanol/water). Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry.
Q. What strategies address contradictory spectroscopic data in spirocyclic ketone analysis?
Discrepancies in NMR or mass spectra may arise from tautomerism or solvent effects. For example, 1-azaspiro[3.3]heptan-2-one exhibits tautomeric shifts depending on pH . Mitigation steps:
Q. How can the bioactivity of this compound derivatives be systematically explored?
- Structure-Activity Relationship (SAR) : Modify substituents (e.g., bromophenyl in 3-(3-bromophenyl)spiro[3.3]heptan-1-one ) to assess pharmacological effects.
- In Vitro Assays : Test kinase inhibition or receptor binding using protocols from related diazaspiro compounds (e.g., 1-phenyl-1,6-diazaspiro[3.3]heptane ).
- Metabolic Stability : Use hepatic microsome assays with LC-MS quantification, as applied to L-glutamic acid derivatives .
Q. What computational tools predict the physicochemical properties of this compound?
- Collision Cross-Section (CCS) : Predict via MOBCAL for ion mobility studies, as used for 3-(pyridin-4-yl)-2-azaspiro[3.3]heptan-1-one .
- LogP and Solubility : Employ SwissADME or ACD/Labs, referencing PubChem data for spirocyclic analogs (e.g., CLogP ~1.5 for 1-azaspiro[3.3]heptan-2-one ).
- Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., enzymes in the Alpinia genus ).
Methodological Guidelines
- Data Reproducibility : Document reaction conditions (e.g., ambient vs. controlled temperatures ) and characterization parameters per journal guidelines (e.g., Beilstein J. Org. Chem. standards ).
- Conflict Resolution : Replicate experiments using alternative synthetic routes (e.g., tert-butoxy vs. bromophenyl derivatives ) to isolate variables.
- Ethical Compliance : Adhere to in vitro research protocols; avoid unapproved therapeutic claims per FDA guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
